molecular formula C25H17Cl2N5O4 B14096395 2-(2,4-dichlorophenoxy)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

2-(2,4-dichlorophenoxy)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B14096395
M. Wt: 522.3 g/mol
InChI Key: XDNXPDGKLJUXQD-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, agriculture, and materials science. Its structure comprises multiple functional groups, including dichlorophenoxy, furan, pyrimidine, and pyrazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide involves several key steps:

    Formation of the dichlorophenoxy acetic acid derivative: This step typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

    Synthesis of the pyrazole intermediate: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone or β-ketoester.

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea.

    Coupling of intermediates: The final step involves coupling the dichlorophenoxy acetic acid derivative with the pyrazole and pyrimidine intermediates under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenoxy group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may exhibit bioactivity due to its structural similarity to various bioactive molecules. It could be used in the development of new pharmaceuticals or as a tool in biochemical research.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its diverse functional groups may allow it to be incorporated into polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests that it could engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler analogue lacking the pyrazole and pyrimidine rings.

    Furanyl derivatives: Compounds containing the furan ring, which may exhibit similar reactivity.

    Pyrimidine derivatives: Compounds containing the pyrimidine ring, which are common in pharmaceuticals.

Uniqueness

The uniqueness of 2-(2,4-dichlorophenoxy)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H17Cl2N5O4

Molecular Weight

522.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C25H17Cl2N5O4/c26-16-8-9-20(17(27)11-16)36-14-24(34)29-22-12-19(21-7-4-10-35-21)31-32(22)25-28-18(13-23(33)30-25)15-5-2-1-3-6-15/h1-13H,14H2,(H,29,34)(H,28,30,33)

InChI Key

XDNXPDGKLJUXQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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